molecular formula C22H24N2O5 B562585 Benazeprilat-d5 CAS No. 1279033-05-4

Benazeprilat-d5

Cat. No.: B562585
CAS No.: 1279033-05-4
M. Wt: 401.474
InChI Key: MADRIHWFJGRSBP-IARVFAGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benazeprilat-d5 is a deuterated compound of Benazeprilat, which is an active metabolite of Benazepril. Benazepril is a prodrug that is converted into Benazeprilat in the body. Benazeprilat is known for its potent antihypertensive activity and is used in the treatment of high blood pressure and heart failure. The deuterated form, this compound, is often used in scientific research due to its stability and ability to be tracked in metabolic studies .

Scientific Research Applications

Benazeprilat-d5 is widely used in scientific research due to its stability and traceability. Some of its applications include:

    Pharmacokinetic Studies: Used to study the metabolism and distribution of Benazepril and its metabolites in the body.

    Drug Interaction Studies: Helps in understanding how Benazepril interacts with other drugs and its impact on metabolic pathways.

    Biological Research: Used in studies related to cardiovascular diseases, hypertension, and heart failure.

    Industrial Applications: Employed in the development and testing of new antihypertensive drugs

Biochemical Analysis

Biochemical Properties

Benazeprilat-d5 plays a significant role in biochemical reactions, particularly in the inhibition of the angiotensin-converting enzyme (ACE) . ACE is a crucial enzyme that converts angiotensin I to angiotensin II, a potent vasoconstrictor . By inhibiting ACE, this compound can effectively regulate blood pressure.

Cellular Effects

The effects of this compound on cells are primarily related to its impact on the renin-angiotensin system (RAS). By inhibiting ACE, it prevents the conversion of angiotensin I to angiotensin II, thereby reducing vasoconstriction and decreasing blood pressure . This can influence various cellular processes, including cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with ACE. It binds to ACE, inhibiting its activity and preventing the conversion of angiotensin I to angiotensin II . This results in a decrease in blood pressure and has implications for the treatment of hypertension.

Metabolic Pathways

This compound is involved in the RAS pathway, where it interacts with ACE . Its inhibition of ACE can affect metabolic flux and metabolite levels, particularly those related to the RAS pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benazeprilat-d5 involves the incorporation of deuterium atoms into the Benazeprilat molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the successful incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to verify the incorporation of deuterium and the overall quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Benazeprilat-d5 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of Benazepril to Benazeprilat is a well-studied reaction that involves the cleavage of the ester bond in the presence of water or hydroxide ions .

Common Reagents and Conditions:

Major Products: The major product of the hydrolysis reaction is Benazeprilat. Oxidation and reduction reactions can yield various oxidized or reduced forms of Benazeprilat, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

    Enalaprilat: Another ACE inhibitor with similar antihypertensive properties.

    Lisinopril: A non-sulfhydryl ACE inhibitor used in the treatment of hypertension and heart failure.

    Ramiprilat: The active metabolite of Ramipril, also an ACE inhibitor.

Comparison: Benazeprilat-d5 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. Compared to other ACE inhibitors, this compound offers similar therapeutic benefits but with the added advantage of being easily tracked in pharmacokinetic and pharmacodynamic studies .

Properties

IUPAC Name

(2S)-2-[[(3S)-1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-20(26)14-24-19-9-5-4-8-16(19)11-13-17(21(24)27)23-18(22(28)29)12-10-15-6-2-1-3-7-15/h1-9,17-18,23H,10-14H2,(H,25,26)(H,28,29)/t17-,18-/m0/s1/i1D,2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MADRIHWFJGRSBP-IARVFAGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C(=O)C1NC(CCC3=CC=CC=C3)C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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